ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Properties
IUPAC Name |
ethyl 2-[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO7/c1-5-24-17(21)10(3)25-15-8-14-11(6-13(15)19)9(2)12(18(22)26-14)7-16(20)23-4/h6,8,10H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACKCBDSXIVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, including 6-chloro-4-methyl-2H-chromen-2-one and ethyl 2-bromoacetate.
Formation of Intermediate: The reaction between 6-chloro-4-methyl-2H-chromen-2-one and ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, leads to the formation of the intermediate 6-chloro-3-(2-bromoacetyl)-4-methyl-2H-chromen-2-one.
Substitution Reaction: The intermediate undergoes a substitution reaction with sodium methoxide to introduce the methoxy group, yielding 6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen.
Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base, such as triethylamine, to produce this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Optimizing the reaction parameters, such as temperature, solvent choice, and reaction time, ensures higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, making it a versatile compound in organic synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be transformed into a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the carbonyl groups in the chromone ring can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the chromone ring can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium methoxide, potassium carbonate
Nucleophiles: Amines, thiols
Major Products Formed:
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted chromones. These derivatives can be further utilized in various synthetic applications.
Scientific Research Applications
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has significant scientific research applications across multiple disciplines.
Chemistry:
Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic molecules, including heterocyclic compounds and natural product derivatives.
Catalysis: This compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Enzyme Inhibition: It has been studied as a potential inhibitor of specific enzymes, including kinases and proteases, making it valuable in drug discovery and development.
Biological Assays: Researchers use this compound in biological assays to study its interactions with proteins and other biomolecules.
Medicine:
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly in the treatment of cancer, inflammation, and infectious diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties provide insights into its potential as a therapeutic agent.
Industry:
Material Science: This compound can be used in the development of advanced materials, such as polymers and coatings, with specific properties.
Mechanism of Action
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects through specific molecular mechanisms.
Molecular Targets and Pathways:
Enzyme Inhibition: This compound binds to the active sites of target enzymes, inhibiting their catalytic activity. For example, it may inhibit kinases involved in cell signaling pathways.
Receptor Interactions: It can interact with specific receptors on the cell surface, modulating cellular responses and signaling cascades.
Oxidative Stress Modulation: By acting as an antioxidant or pro-oxidant, it can influence cellular redox balance and affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with analogous coumarin derivatives:
Structural and Functional Group Variations
Impact of Halogenation
- Chloro vs. Trifluoromethyl : The chloro group in the target compound increases electrophilicity and binding to biomolecular targets, while trifluoromethyl in analogs (e.g., ) enhances metabolic stability and lipophilicity, improving bioavailability.
- Dichloro Substitution: Compounds like ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate exhibit higher anticancer activity but increased cytotoxicity due to stronger electron-withdrawing effects .
Ester Group Modifications
- Ethoxypropoxy vs. Benzyloxy : Ethoxypropoxy in the target compound offers hydrolytic stability compared to benzyloxy derivatives (e.g., ), which may undergo enzymatic cleavage, altering pharmacokinetics.
- Methoxycarbonylmethyl : This group in the target compound contributes to its unique reactivity in nucleophilic substitution reactions, unlike simpler methyl or ethyl esters .
Biological Activity
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 366.81 g/mol. The structure includes a chromenone moiety, which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects :
- The compound has demonstrated significant anti-inflammatory properties in animal models by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
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Antimicrobial Activity :
- Preliminary screenings indicate that this compound exhibits antimicrobial activity against various bacterial and fungal strains.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents.
Anti-inflammatory Activity
In a model of acute inflammation, administration of this compound significantly reduced paw edema in rats, with a reduction percentage comparable to indomethacin, a known anti-inflammatory drug.
Antimicrobial Activity
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antimicrobial efficacy.
Data Tables
| Biological Activity | Cell Line/Model | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anti-inflammatory | Rat Paw Edema | N/A | |
| Antimicrobial | Staphylococcus aureus | 32 |
Q & A
Q. What are optimized synthetic routes for ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 7-hydroxy-6-chloro-4-methylcoumarin derivatives with ethyl 2-bromopropanoate. Key steps include:
- Base selection : Potassium carbonate in acetone (yield: 80–85%) outperforms weaker bases like NaHCO₃ (yield: ~60%) due to enhanced nucleophilic substitution efficiency .
- Solvent optimization : Reflux in ethanol or acetone minimizes side reactions (e.g., ester hydrolysis) compared to DCM, which requires longer reaction times .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, whereas recrystallization may lead to yield losses (~10–15%) .
Q. How is structural characterization of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Key signals include δ 1.3 ppm (triplet, CH₂CH₃ ester), δ 4.2 ppm (quartet, OCH₂), and δ 6.8–7.5 ppm (coumarin aromatic protons) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, with chromen-2-one C-2 at δ 160 ppm .
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₁ClO₇ requires m/z 408.0982 [M+H]⁺). Discrepancies >2 ppm suggest impurities or incorrect adducts .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values <50 µM indicate potency) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to doxorubicin .
- Anti-inflammatory potential : Inhibition of COX-2 via ELISA, with IC₅₀ <10 µM considered significant .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data across similar chromenone derivatives?
Methodological Answer: Contradictions often arise from structural variations (e.g., chloro vs. methoxy substituents) or assay conditions:
- Structure-activity relationship (SAR) : Chloro groups at C-6 enhance cytotoxicity (EC₅₀: 8–12 µM) but reduce solubility, complicating dose-response curves .
- Assay validation : Replicate studies using standardized protocols (e.g., same cell passage number, serum-free conditions) to minimize variability .
- Off-target effects : Use CRISPR-edited cell lines (e.g., p53-knockout) to isolate mechanisms .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH hydrolysis) to improve water solubility (logP reduction from 3.2 to 1.8) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life from 2h to 8h in murine models .
- Prodrug design : Introduce PEGylated derivatives to bypass first-pass metabolism .
Q. How do substituents at C-3 (methoxy-2-oxoethyl) influence reactivity in follow-up synthetic modifications?
Methodological Answer:
- Electrophilic substitution : The methoxy-2-oxoethyl group deactivates the coumarin ring, directing electrophiles (e.g., nitration) to the C-5 position .
- Nucleophilic attack : The ester carbonyl at C-3 is susceptible to Grignard reagents, forming tertiary alcohols (e.g., with MeMgBr) .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts due to steric hindrance from the methyl group at C-4 .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s antioxidant vs. pro-oxidant effects. How can this be addressed experimentally?
Methodological Answer:
- Dose-dependent studies : Measure ROS levels (via DCFDA assay) at 1–100 µM. Pro-oxidant effects often emerge >50 µM due to redox cycling .
- Chelation studies : Add EDTA to rule out metal-ion-mediated oxidation. Persistent pro-oxidant activity suggests intrinsic redox properties .
- In vivo validation : Use transgenic C. elegans (sod-1::GFP) to monitor oxidative stress in whole organisms .
Comparative Analysis Table
| Compound | Substituents | Key Biological Activity | Reference |
|---|---|---|---|
| Target compound | 6-Cl, 3-(methoxy-2-oxoethyl), 4-Me | Anticancer (EC₅₀: 9.2 µM, MCF-7) | |
| Ethyl 2-{[4-Me-2-oxo-7-oxy]propanoate} | 4-Me | Moderate antioxidant (IC₅₀: 45 µM) | |
| Dichloro derivative (C15H14Cl2O5) | 3,6-Cl | Enhanced cytotoxicity (EC₅₀: 5.8 µM) |
Safety and Handling
Q. What are critical safety protocols for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
